2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
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Overview
Description
2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C10H11N5O4S and its molecular weight is 297.29. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
Research has shown that derivatives of 2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide exhibit significant antibacterial activity. A study by Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized various derivatives and found them to possess noteworthy antibacterial properties (Ramalingam et al., 2019).
Antitumor Activities
Compounds related to this compound have been synthesized and evaluated for their antitumor activities. Xiong Jing's (2011) research on derivatives involving this compound showed selective anti-tumor activities, contributing to the development of cancer treatments (Xiong Jing, 2011).
Antimicrobial and Hemolytic Activity
The compound and its derivatives have also been studied for their antimicrobial and hemolytic activities. A study by Gul et al. (2017) synthesized a series of related compounds and found most of them to be active against selected microbial species, with less toxicity and potential for further biological screening (Gul et al., 2017).
Anti-Diabetic Agents
The derivatives of this compound have shown potential as anti-diabetic agents. A study by Abbasi et al. (2020) synthesized novel bi-heterocycles and tested them for anti-diabetic potential, demonstrating significant inhibitory potential against enzymes related to diabetes (Abbasi et al., 2020).
Mechanism of Action
Target of Action
It is known that 3,4-dihydropyrimidin-2- (1h)-ones (dhpms), a class of compounds to which this molecule belongs, have been utilized in the synthesis of various bioactive compounds . These bioactive compounds have a broad spectrum of pharmacological applications, including antiviral, antibacterial, antitumor, anti-inflammatory, antihypertensive, and anti-epileptic agents, α 1A receptor antagonist, and calcium channel blocker . Therefore, the targets can be inferred to be related to these biological activities.
Mode of Action
For instance, some DHPMs act as calcium channel blockers, inhibiting the influx of calcium ions into cells and thereby affecting cellular processes that depend on calcium .
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its potential wide range of biological activities. The exact pathways affected would depend on the specific target and biological activity of the compound. For instance, if the compound acts as a calcium channel blocker, it would affect calcium-dependent signaling pathways .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific biological activity. For instance, if the compound acts as a calcium channel blocker, it could lead to a decrease in intracellular calcium levels, affecting cellular processes that depend on calcium .
Properties
IUPAC Name |
2-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O4S/c11-6(16)5-20-10-14-13-8(19-10)2-4-15-3-1-7(17)12-9(15)18/h1,3H,2,4-5H2,(H2,11,16)(H,12,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGVPQKBKGOGKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCC2=NN=C(O2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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